molecular formula C9H10N2 B3058201 3-(Ethylamino)benzonitrile CAS No. 883742-00-5

3-(Ethylamino)benzonitrile

Cat. No.: B3058201
CAS No.: 883742-00-5
M. Wt: 146.19 g/mol
InChI Key: HWXWPZQREZOXJJ-UHFFFAOYSA-N
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Description

3-(Ethylamino)benzonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of benzonitrile, where an ethylamino group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(Ethylamino)benzonitrile involves the reaction of 3-(Bromomethyl)benzonitrile with ethylamine in tetrahydrofuran at 0°C. The reaction mixture is then concentrated under vacuum, and the residue is extracted with dichloromethane .

Industrial Production Methods: Industrial production methods for benzonitrile derivatives often involve the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method can be adapted for the production of this compound by introducing the ethylamino group through subsequent reactions.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethylamino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or alkyl halides.

Major Products:

    Oxidation: Produces amides or carboxylic acids.

    Reduction: Produces primary amines.

    Substitution: Produces various substituted benzonitrile derivatives.

Scientific Research Applications

3-(Ethylamino)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Ethylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The nitrile group can also participate in various biochemical pathways, affecting the overall biological activity of the compound .

Comparison with Similar Compounds

    Benzonitrile: The parent compound, lacking the ethylamino group.

    3-(Methylamino)benzonitrile: Similar structure but with a methylamino group instead of an ethylamino group.

    4-(Ethylamino)benzonitrile: Similar structure but with the ethylamino group in the para position.

Uniqueness: 3-(Ethylamino)benzonitrile is unique due to the specific positioning of the ethylamino group on the benzene ring, which can influence its reactivity and interaction with other molecules. This positioning can lead to different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-(ethylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXWPZQREZOXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599646
Record name 3-(Ethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883742-00-5
Record name 3-(Ethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(ethylamino)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium methoxide (4.05 g, 75 mmol) is added into methanol (45 ml) and is dissolved under stirring, and to this solution is added a solution of 3-aminobenzonitrile (17.70 g, 150 mmol) in methanol (60 ml) dropwise and the resulting mixture is stirred at room temperature for 0.5 h. Then the reaction mixture is poured into a solution of acetaldehyde (8.8 g, 200 mmol) in methanol (100 ml) and is stirred at room temperature for 5.0 h. The mixture is added with NaBH4 (6.00 g, 150 mmol) in portions and is stirred at room temperature for 10 min, and then is refluxed at elevated temperature for 10 min. The reaction mixture is cooled under ice-water bath, added with 10% NaOH (aq) (90 ml) dropwise and is stirred for 5 min. Methanol is removed under reduced pressure, and the left aqueous solution is extracted with ethyl acetate (150 ml*2). The organic phases are combined, washed with saturated brine (100 ml) and separated, dried over anhydrous sodium sulfate, and concentrated to give a oily crude product (22.1 g). The crude product is purified by neutral alumina column chromatography (eluent: petroleum ether/CH2Cl2=2/1) to give a light yellow oily target product (15.4 g, yield: 70.2%).
Name
Sodium methoxide
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
6 g
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
reactant
Reaction Step Five
Yield
70.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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